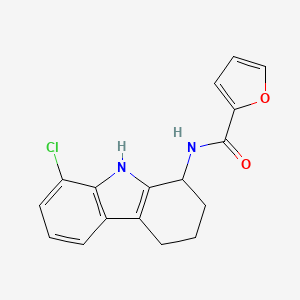![molecular formula C25H22Br2N2O B12152593 7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152593.png)
7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex heterocyclic compound. Let’s break down its structure:
- The core consists of a pyrazolo[1,5-c][1,3]benzoxazine scaffold.
- It bears two bromine atoms at positions 7 and 9.
- The phenyl groups at positions 2 and 5 contribute to its aromatic character.
- The tert-butyl group (propan-2-yl) adds steric bulk.
Preparation Methods
Synthetic Routes
Several synthetic approaches exist for this compound, including:
-
Cyclization Method
- Starting from appropriate precursors, cyclization reactions can form the pyrazolo[1,5-c][1,3]benzoxazine core.
- Bromination of the intermediate yields the dibromo derivative.
-
Multicomponent Reactions (MCRs)
- MCRs involving isocyanides, aldehydes, and amines can lead to diverse heterocycles.
- One such MCR could yield our target compound.
Industrial Production
While no specific industrial method is reported, scaled-up synthesis would likely involve efficient routes with high yields.
Chemical Reactions Analysis
Reactivity
Oxidation: The bromine atoms make it susceptible to oxidation.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) could be relevant.
Common Reagents
Bromine (Br2): For bromination.
Strong Bases: For cyclization.
Hydrogenation Catalysts: For reduction.
Major Products
- The dibromo compound itself.
- Potential derivatives via further functionalization.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Understand the cellular pathways modulated by its interactions.
Comparison with Similar Compounds
Similarity: Compare it to other pyrazolo[1,5-c][1,3]benzoxazines.
Uniqueness: Highlight any distinctive features.
Properties
Molecular Formula |
C25H22Br2N2O |
|---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
7,9-dibromo-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22Br2N2O/c1-15(2)16-8-10-18(11-9-16)25-29-23(14-22(28-29)17-6-4-3-5-7-17)20-12-19(26)13-21(27)24(20)30-25/h3-13,15,23,25H,14H2,1-2H3 |
InChI Key |
QSBPYZMZTFBPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12152520.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12152530.png)
![5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylene)-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12152537.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)pheny l]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12152550.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12152567.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152574.png)
![3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12152576.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12152578.png)
![{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B12152586.png)

![5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152597.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12152603.png)
![5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12152607.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152619.png)
